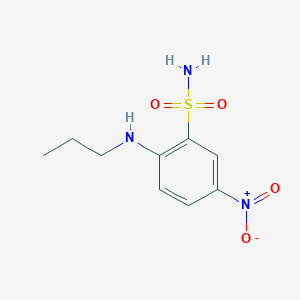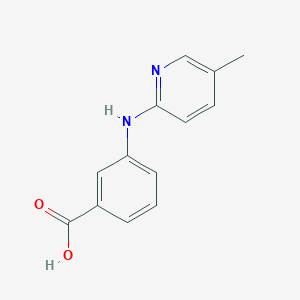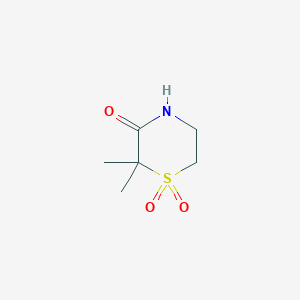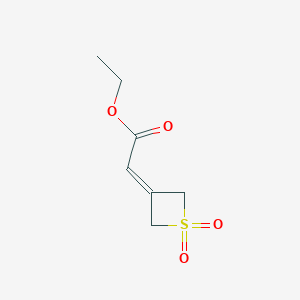![molecular formula C8H5N3O B1429768 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1190313-69-9](/img/structure/B1429768.png)
2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Übersicht
Beschreibung
“2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a chemical compound with the CAS Number: 1190313-69-9 . It has a molecular weight of 159.15 . The compound is a yellow to brown solid at room temperature .
Physical And Chemical Properties Analysis
“2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a yellow to brown solid at room temperature . It has a molecular weight of 159.15 . The compound is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
FGFR Inhibition for Cancer Therapy
The compound has been evaluated as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various forms of cancer. Studies have shown that derivatives of this compound can inhibit the migration and invasion abilities of cancer cells, such as 4T1 breast cancer cells .
Antiproliferative Activity
Research has indicated that this compound exhibits antiproliferative activity against a range of tumor cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, human leukemia, and melanoma .
Antidiabetic Properties
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme, which is a target for diabetes treatment. Some derivatives demonstrated excellent antidiabetic action with significant inhibition capabilities .
Antileishmanial Efficacy
A series of derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis (VL), a severe parasitic disease. The unique functionalization of these derivatives showed promise in treating VL .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-10-8-6(5)3-7(12)11-8/h1-2H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXDQYMPBJRMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2NC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)






![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)
![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)




![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1429707.png)